Tert-butyl 4-oxo-3-(pyridin-4-YL)piperidine-1-carboxylate

Catalog No.
S13988861
CAS No.
M.F
C15H20N2O3
M. Wt
276.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-oxo-3-(pyridin-4-YL)piperidine-1-carb...

Product Name

Tert-butyl 4-oxo-3-(pyridin-4-YL)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-oxo-3-pyridin-4-ylpiperidine-1-carboxylate

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-6-13(18)12(10-17)11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3

InChI Key

BUMKQXZKHSJDQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=NC=C2

Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a pyridine moiety. Its molecular formula is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, and it has a molecular weight of approximately 318.41 g/mol. The compound is notable for its potential pharmaceutical applications due to the presence of both nitrogen-containing heterocycles and functional groups conducive to further chemical modifications.

Typical of piperidine derivatives, including:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The carbonyl group (C=O) in the tert-butyl ester can be reduced to alcohols or other functional groups.
  • Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can hydrolyze to yield the corresponding carboxylic acid.

The synthesis of tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from a suitable amine precursor, the piperidine ring can be formed through cyclization reactions.
  • Introduction of the Pyridine Moiety: This may involve coupling reactions where a pyridine derivative is reacted with the piperidine intermediate.
  • Esterification: The final step involves converting the carboxylic acid derivative into the tert-butyl ester using tert-butanol and an acid catalyst.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases, particularly those involving central nervous system disorders.
  • Chemical Biology: It may serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

Interaction studies are crucial for understanding how tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate interacts with biological targets. Preliminary data suggest:

  • Binding Affinity Studies: Investigating how this compound binds to specific receptors or enzymes could reveal its mechanism of action.
  • In Vivo Studies: Animal models could be used to assess pharmacokinetics and pharmacodynamics, providing insights into its therapeutic potential.

Several compounds share structural similarities with tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl 4-formylpiperidine-1-carboxylate137076-22-30.98
Tert-butyl 4-hydroxy-4-(pyridin-3-YL)piperidine-1-carboxylate1191240-34-20.94
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate873924-08-40.96
Tert-butyl 3-formylpiperidine-1-carboxylate118156-93-70.94

Uniqueness

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

276.14739250 g/mol

Monoisotopic Mass

276.14739250 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types